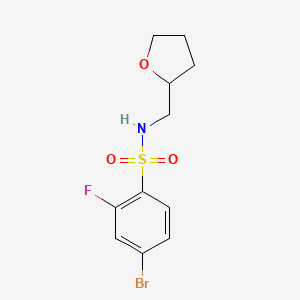![molecular formula C14H19N7OS B603592 6-(5-isopropyl-1H-pyrazol-3-yl)-3-(4-morpholinylmethyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole CAS No. 1240290-40-7](/img/structure/B603592.png)
6-(5-isopropyl-1H-pyrazol-3-yl)-3-(4-morpholinylmethyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-(5-isopropyl-1H-pyrazol-3-yl)-3-(4-morpholinylmethyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole is a complex heterocyclic compound It features a morpholine ring, a pyrazole ring, and a triazolo-thiadiazole core
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 6-(5-isopropyl-1H-pyrazol-3-yl)-3-(4-morpholinylmethyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole typically involves multi-step reactions. The process starts with the preparation of the triazolo-thiadiazole core, followed by the introduction of the pyrazole and morpholine moieties. Common reagents include hydrazine derivatives, isocyanides, and various catalysts to facilitate the formation of the heterocyclic rings.
Industrial Production Methods
Industrial production methods for this compound are not well-documented, but they likely involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions to increase yield and purity, as well as implementing continuous flow techniques to enhance efficiency.
Analyse Chemischer Reaktionen
Types of Reactions
6-(5-isopropyl-1H-pyrazol-3-yl)-3-(4-morpholinylmethyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic and electrophilic substitution reactions can occur, especially at the pyrazole and morpholine rings.
Common Reagents and Conditions
Common reagents include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and pH levels to ensure the desired transformations.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could lead to the formation of amines or alcohols.
Wissenschaftliche Forschungsanwendungen
6-(5-isopropyl-1H-pyrazol-3-yl)-3-(4-morpholinylmethyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound is investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in targeting specific enzymes or receptors.
Industry: It may be used in the development of new materials with unique properties, such as high thermal stability or specific electronic characteristics.
Wirkmechanismus
The mechanism of action of 6-(5-isopropyl-1H-pyrazol-3-yl)-3-(4-morpholinylmethyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole involves its interaction with molecular targets such as enzymes or receptors. The compound’s structure allows it to bind to specific sites, potentially inhibiting or activating biological pathways. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3-Methyl-1,2,4-triazole: A simpler triazole derivative with different chemical properties and applications.
[1,2,4]triazolo[4,3-b][1,2,4,5]tetrazine:
3,7-Diamino-7H-[1,2,4]triazolo[4,3-b][1,2,4]triazole: Known for its high thermal stability and potential use in energetic materials.
Uniqueness
6-(5-isopropyl-1H-pyrazol-3-yl)-3-(4-morpholinylmethyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole stands out due to its unique combination of rings and functional groups, which confer specific chemical and biological properties
Eigenschaften
CAS-Nummer |
1240290-40-7 |
|---|---|
Molekularformel |
C14H19N7OS |
Molekulargewicht |
333.41g/mol |
IUPAC-Name |
4-[[6-(5-propan-2-yl-1H-pyrazol-3-yl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl]methyl]morpholine |
InChI |
InChI=1S/C14H19N7OS/c1-9(2)10-7-11(16-15-10)13-19-21-12(17-18-14(21)23-13)8-20-3-5-22-6-4-20/h7,9H,3-6,8H2,1-2H3,(H,15,16) |
InChI-Schlüssel |
HYDKVAQAMZHXQR-UHFFFAOYSA-N |
SMILES |
CC(C)C1=CC(=NN1)C2=NN3C(=NN=C3S2)CN4CCOCC4 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![6-chloro-5-({[5-(3-fluorophenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetyl)-1,3-dihydro-2H-indol-2-one](/img/structure/B603509.png)
![4-[5-(2-propynylsulfanyl)-1H-tetraazol-1-yl]benzoic acid](/img/structure/B603511.png)
![4-{5-[(1-carboxyethyl)sulfanyl]-1H-tetrazol-1-yl}benzoic acid](/img/structure/B603513.png)
![2,4-Dichlorobenzyl 5-methyl[1,2,4]triazolo[1,5-a]pyrimidin-7-yl sulfide](/img/structure/B603514.png)
![4-(5-{[3-(4-chloroanilino)-3-oxopropyl]sulfanyl}-1H-tetraazol-1-yl)benzoic acid](/img/structure/B603516.png)
![4-(5-{[(2,2-dichlorocyclopropyl)methyl]sulfanyl}-1H-tetraazol-1-yl)benzoic acid](/img/structure/B603519.png)
![1-(5-Chloro-2-thienyl)-2-{[5-(4-hydroxyphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}ethanone](/img/structure/B603522.png)
![2-[(4-Chlorophenyl)sulfonyl]-1-(5-chloro-2-thienyl)ethanone](/img/structure/B603523.png)
![4-[5-({2-oxo-2-[(2-phenylethyl)amino]ethyl}sulfanyl)-1H-tetraazol-1-yl]benzoic acid](/img/structure/B603524.png)





